Cas no 105467-65-0 (Dibenz[a,j]acridine-3,4-diol,3,4-dihydro-, (3R,4R)-rel-)
![Dibenz[a,j]acridine-3,4-diol,3,4-dihydro-, (3R,4R)-rel- structure](https://de.kuujia.com/scimg/cas/105467-65-0x500.png)
105467-65-0 structure
Produktname:Dibenz[a,j]acridine-3,4-diol,3,4-dihydro-, (3R,4R)-rel-
Dibenz[a,j]acridine-3,4-diol,3,4-dihydro-, (3R,4R)-rel- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Dibenz[a,j]acridine-3,4-diol,3,4-dihydro-, (3R,4R)-rel-
- (3S,4S)-3,4-Dihydrodibenzo[a,j]acridine-3,4-diol
- Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-
- 3,4-dihydrobenzo[c]phenanthrene-3,4-diol
- 3,4-Dihydroxy-3,4-dihydrobenzo(c)phenanthrene
- 3,4-dihydroxy-3,4-dihydrobenzo[c]phenanthrene
- AC1L1JS8
- Benzo(c)phenanthrene 3,4-dihydrodiol
- Benzo(c)phenanthrene-3,4-dihydrodiol
- BENZO(c)PHENANTHRENE-3,4-DIOL, 3,4-DIHYDRO-
- CTK3E9202
- LS-38819
- trans-3,4-dihydro-3,4-dihydroxydibenz< a,j> acridine
- trans-3,4-dihydroxy-3,4-dihydrob
- trans-3,4-dihydroxy-3,4-dihydrodibenz< a,j> acridine
- Z4B6F08KXO
- 117019-81-5
- UNII-Z4B6F08KXO
- TRANS-3,4-DIHYDRODIBENZ(A,J)ACRIDINE-3,4-DIOL, (+/-)-
- trans-(+-)-3,4-Dihydroxy-3,4-dihydrodibenz(a,j)acridine
- Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-(+-)-
- trans-(+/-)-3,4-dihydrodibenz(a,j)acridine-3,4-diol
- DTXSID301030192
- 3,4-Dihydrodibenz(a,j)acridine-3,4-diol, trans-(+/-)-
- DIBENZ(A,J)ACRIDINE-3,4-DIOL, 3,4-DIHYDRO-, (3R,4R)-REL-
- trans-3,4-Dihydroxy-3,4-dihydrodibenz(a,j)acridine
- (7S,8S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol
- trans-Dibenz(a,j)acridine-3,4-dihydrodiol
- 105467-65-0
- Q27896570
- 3,4-dihydrodibenzo[a,j]acridine-3,4-diol
- trans-3,4-Dihydro-dibenz(a,j)acridine-3,4-diol
- CCRIS 3290
- (E)-(+-)-3,4-Dihydrodibenz(a,j)acridine-3,4-diol
- HN18570000
- NIOSH/HN1854000
- TRANS-(+/-)-3,4-DIHYDROXY-3,4-DIHYDRODIBENZ[A,J]ACRIDINE
- HN18540000
- trans-3,4-Dihydro-3,4-dihydroxydibenz(a,j)acridine
- Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (E)-(+-)-
- Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3S-trans)-
- 117066-30-5
- NIOSH/HN1857000
- (+-)-trans-3,4-Dihydroxy-3,4-dihydrodibenz(a,j)acridine
- DTXSID10909550
-
- Inchi: InChI=1S/C21H15NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-11,20-21,23-24H/t20-,21-/m0/s1
- InChI-Schlüssel: LWQQPBNWXMYMEF-SFTDATJTSA-N
- Lächelt: O[C@H]1C=CC2C3C=C4C5=CC=CC=C5C=CC4=NC=3C=CC=2[C@@H]1O
Berechnete Eigenschaften
- Genaue Masse: 313.11035
- Monoisotopenmasse: 313.110279
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 0
- Komplexität: 506
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 53.4
- XLogP3: 3.6
Experimentelle Eigenschaften
- Dichte: 1.43
- Siedepunkt: 617°Cat760mmHg
- Flammpunkt: 326.9°C
- Brechungsindex: 1.844
- PSA: 53.35
- LogP: 3.96230
Dibenz[a,j]acridine-3,4-diol,3,4-dihydro-, (3R,4R)-rel- Verwandte Literatur
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
2. Book reviews
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
105467-65-0 (Dibenz[a,j]acridine-3,4-diol,3,4-dihydro-, (3R,4R)-rel-) Verwandte Produkte
- 1193317-40-6(Silane, (7-bromoheptyl)trimethoxy-)
- 3314-35-0(1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine)
- 70823-04-0(4-tert-butyl-2,6-dimethylbenzene-1-sulfonyl chloride)
- 22567-36-8(2H-Pyran-3-ol,tetrahydro-2,2,6-trimethyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (3S,6S)-)
- 2580241-09-2(3-{(benzyloxy)carbonylamino}-4-bromo-5-fluorobenzoic acid)
- 2138195-08-9(2,7-Diazaspiro[3.5]nonane-2-propanoic acid, β-oxo-, methyl ester)
- 926259-66-7(3-(azetidine-1-sulfonyl)-4-fluorobenzoic acid)
- 2138163-12-7(6-Chloro-2-cyclohexylquinolin-3-ol)
- 2381487-31-4((2S,3S)-2-benzyl-3-{(tert-butoxy)carbonylamino}butanedioic acid)
- 2171867-53-9(6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol)
Empfohlene Lieferanten
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
